Tazarotene synthesis pathway and starting materials
Tazarotene synthesis pathway and starting materials
An In-depth Technical Guide to the Synthesis of Tazarotene
This technical guide provides a comprehensive overview of the synthetic pathways for Tazarotene, a third-generation topical retinoid. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.
Introduction
Tazarotene is a retinoid prodrug that is converted in the body to its active form, tazarotenic acid.[1][2] The active metabolite selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, and may modulate gene expression.[1][3] It is primarily used in the topical treatment of plaque psoriasis, acne vulgaris, and photodamaged skin.[4] The synthesis of Tazarotene involves the coupling of a substituted thiochromane moiety with a pyridine derivative. This guide outlines two prominent synthetic routes.
Synthetic Pathway Overview
Two primary synthetic pathways for Tazarotene are detailed below. The first is a direct route involving the formation of a key thiochromane intermediate, followed by acetylenic coupling. The second pathway proceeds through an S-oxide intermediate, which offers advantages in purification due to the high crystallinity of the intermediates.
Pathway 1: Direct Acetylenic Coupling
This pathway commences with the formation of the thiochromane ring system, followed by functionalization to introduce the acetylene group, and concludes with a Sonogashira coupling reaction.
Pathway 2: Synthesis via an S-Oxide Intermediate
This alternative route involves the synthesis of a brominated thiochromane, which is then oxidized to the corresponding S-oxide. This intermediate undergoes a coupling reaction, followed by a final deoxygenation step to yield Tazarotene.
Starting Materials
The synthesis of Tazarotene can be initiated from several commercially available starting materials.
| Starting Material | Pathway(s) |
| Thiophenol | 1 |
| Dimethylallyl bromide | 1 |
| 4-Bromothiophenol | 2 |
| 3,3-Dimethylallyl bromide | 2 |
| Ethyl 6-chloronicotinate | 1, 2 |
| 2-Methyl-3-butyn-2-ol | 2 |
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of Tazarotene.
Pathway 1: Detailed Experimental Protocol
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Synthesis of 4,4-Dimethylthiochromane:
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Step 1a: Thioether Formation: The anion of thiophenol is alkylated with dimethylallyl bromide to form the corresponding thioether.
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Step 1b: Friedel-Crafts Cyclization: The thioether undergoes cyclization in the presence of a strong acid catalyst like polyphosphoric acid (PPA) to yield 4,4-dimethylthiochromane.
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Synthesis of 6-Acetyl-4,4-dimethylthiochromane:
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The thiochromane ring is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the methyl ketone derivative.
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Formation of 6-Ethynyl-4,4-dimethylthiochromane:
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Step 3a: Enol Phosphate Formation: The enolate of the methyl ketone is reacted with diethyl chlorophosphate to form a transient enol phosphate intermediate.
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Step 3b: Elimination: The enol phosphate undergoes elimination in the presence of a strong base to yield the corresponding acetylene derivative, 6-ethynyl-4,4-dimethylthiochromane.
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Synthesis of Tazarotene (Sonogashira Coupling):
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The terminal alkyne, 6-ethynyl-4,4-dimethylthiochromane, is coupled with ethyl 6-chloronicotinate in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine) in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to afford Tazarotene.
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Pathway 2: Detailed Experimental Protocol via S-Oxide Intermediate
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Synthesis of 4,4-Dimethyl-6-bromothiochromane:
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This intermediate is prepared from 4-bromothiophenol and 3,3-dimethylallyl bromide. The synthesis involves the initial formation of a thioether followed by an intramolecular cyclization.
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Oxidation to 4,4-Dimethyl-6-bromothiochromane-S-oxide:
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The brominated thiochromane is oxidized to the corresponding S-oxide using a controlled oxidizing agent, such as a peroxy acid (e.g., 3-chloroperbenzoic acid).
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Synthesis of Tazarotene-S-oxide:
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This key step can be performed via two alternative coupling strategies:
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Route A: Coupling with a protected acetylene: The S-oxide is reacted with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst and a copper(I) co-catalyst, followed by hydrolysis to yield the terminal alkyne. This alkyne is then coupled with ethyl 6-chloronicotinate.
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Route B: Coupling with a pre-formed ethynylpyridine: Ethyl 6-chloronicotinate is first converted to ethyl 6-ethynylnicotinate. This is then coupled with 4,4-dimethyl-6-bromothiochromane-S-oxide. The coupling reaction is carried out in the presence of bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine in DMF, with heating to approximately 50°C.
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Deoxygenation to Tazarotene:
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The Tazarotene-S-oxide is deoxygenated to yield the final product, Tazarotene. This can be achieved by reacting with a reducing agent such as phosphorus trichloride in N,N-dimethylformamide at low temperatures (e.g., -20°C). The product is then purified by crystallization.
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Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis of Tazarotene via the S-oxide intermediate pathway.
| Step | Product | Yield (%) |
| Coupling Reaction | Tazarotene-S-oxide | 80-85% |
| Deoxygenation | Tazarotene | 60-70% |
Visual Representation of Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of Tazarotene.
Caption: Synthetic pathways for the preparation of Tazarotene.
